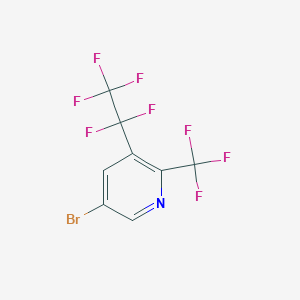
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of bromine, pentafluoroethyl, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorine atoms imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves multiple steps, typically starting with the bromination of a pyridine derivativeCommon reagents used in these reactions include Selectfluor, trifluoromethyl iodide, and pentafluoroethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the substituents.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of biochemical pathways and the inhibition or activation of specific targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-trifluoromethylpyridine
- 3-Bromo-5-fluoro-2-trifluoromethylpyridine
- 2-Bromo-5-trifluoromethylpyridine
Uniqueness
5-Bromo-3-pentafluoroethyl-2-trifluoromethylpyridine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it valuable in various applications .
Eigenschaften
Molekularformel |
C8H2BrF8N |
|---|---|
Molekulargewicht |
344.00 g/mol |
IUPAC-Name |
5-bromo-3-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H2BrF8N/c9-3-1-4(6(10,11)8(15,16)17)5(18-2-3)7(12,13)14/h1-2H |
InChI-Schlüssel |
HXJXKBXBRWREGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(C(F)(F)F)(F)F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



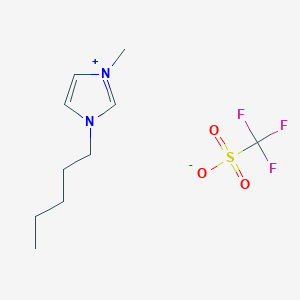
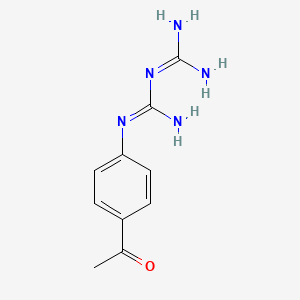
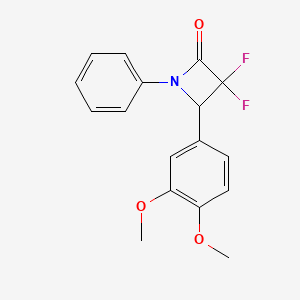
![beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-](/img/structure/B15095364.png)
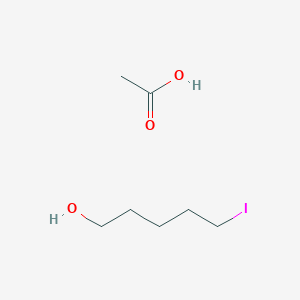
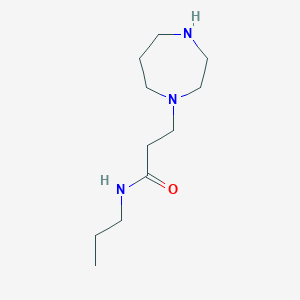
![2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B15095381.png)
![4-(1,3-Dioxo-2-azaspiro[4.6]undecan-2-yl)benzoic acid](/img/structure/B15095388.png)
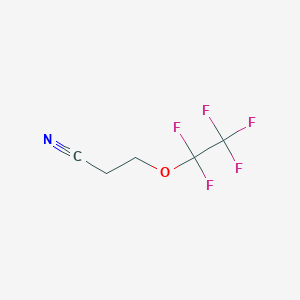
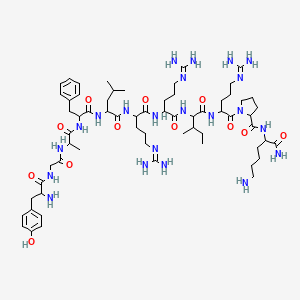

![6-Benzoxazolamine, 2-[(4-fluorophenyl)methyl]-](/img/structure/B15095423.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B15095426.png)
